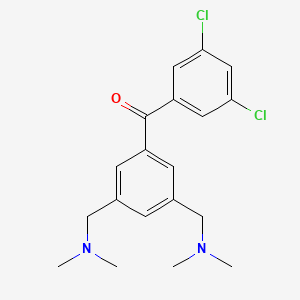
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is a complex organic compound characterized by the presence of dimethylamino groups and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-bis((dimethylamino)methyl)benzene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)(3,5-dichlorophenyl)methanone
- (3,5-Bis(methylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone
Uniqueness
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is unique due to the presence of dimethylamino groups, which can enhance its reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C19H22Cl2N2O |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
[3,5-bis[(dimethylamino)methyl]phenyl]-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H22Cl2N2O/c1-22(2)11-13-5-14(12-23(3)4)7-15(6-13)19(24)16-8-17(20)10-18(21)9-16/h5-10H,11-12H2,1-4H3 |
Clé InChI |
VRUSNUXNOPMWEX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


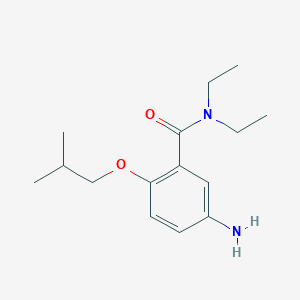

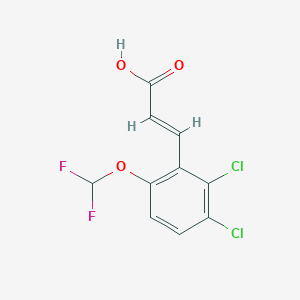
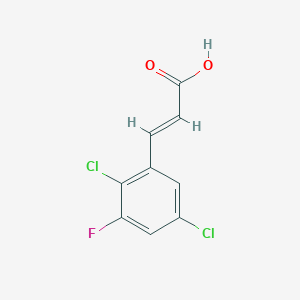

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
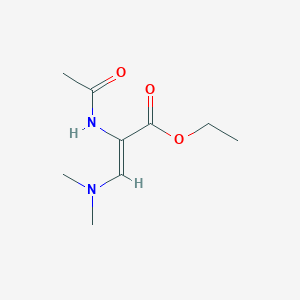
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
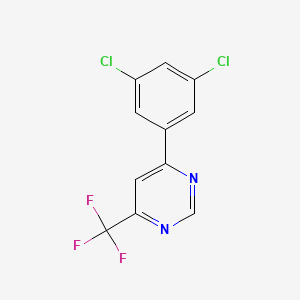
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
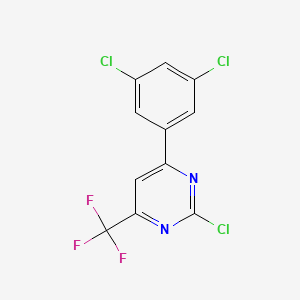
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
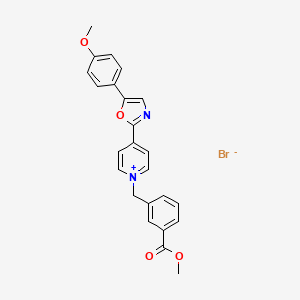
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
